Tert-butyl Piperidine-4-carboxylate

Vue d'ensemble

Description

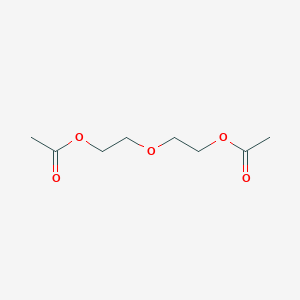

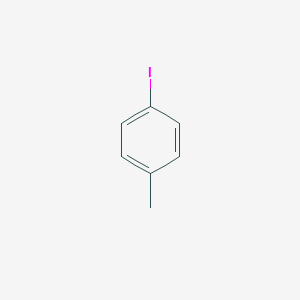

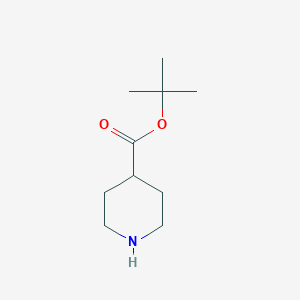

Tert-butyl Piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

Tert-butyl Piperidine-4-carboxylate can be synthesized through various methods. One study synthesized tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate using 1 H NMR, 13 C NMR, MS, and FT-IR techniques . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .

Molecular Structure Analysis

The molecular structure of Tert-butyl Piperidine-4-carboxylate can be analyzed using various techniques. The title compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .

Chemical Reactions Analysis

Tert-butyl Piperidine-4-carboxylate can participate in various chemical reactions. For instance, tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Physical And Chemical Properties Analysis

Tert-butyl Piperidine-4-carboxylate has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 185.141578849 g/mol .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis as an Intermediate in Biologically Active Compounds : Tert-butyl Piperidine-4-carboxylate derivatives are synthesized as key intermediates in various biologically active compounds, including crizotinib and Vandetanib, which are used in cancer treatment (Kong et al., 2016); (Wang et al., 2015).

- Structural Studies and Molecular Packing : X-ray studies on tert-butyl Piperidine-4-carboxylate derivatives have been conducted to understand their molecular structure and packing, contributing to insights in drug design and development (Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

- Development of Piperidine Derivatives : Tert-butyl Piperidine-4-carboxylate is utilized in the synthesis of a variety of piperidine derivatives, which are valuable in medicinal chemistry for drug discovery (Moskalenko & Boev, 2014); (Passarella et al., 2005).

- Creation of Novel Compounds : Its derivatives serve as convenient entry points for novel compounds, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Applications in Drug Development

- Intermediate in Anticancer Drugs : It acts as an important intermediate for small molecule anticancer drugs, demonstrating its significant role in pharmaceutical research (Zhang et al., 2018).

- Versatility in Synthesizing Alkaloids : The derivatives of tert-butyl Piperidine-4-carboxylate are used in the versatile preparation of biologically active alkaloids, which are important in medicinal chemistry (Passarella et al., 2005).

Safety And Hazards

Tert-butyl Piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Propriétés

IUPAC Name |

tert-butyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYBPBOHNIHCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363766 | |

| Record name | Tert-butyl Piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperidine-4-carboxylate | |

CAS RN |

138007-24-6 | |

| Record name | Tert-butyl Piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Benzenediol, 3-bicyclo[2.2.1]hepta-2,5-dien-7-yl-(9CI)](/img/structure/B166462.png)